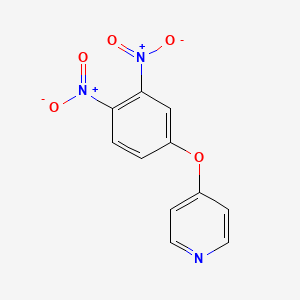

4-(3,4-Dinitrophenoxy)-pyridine

Description

4-(3,4-Dinitrophenoxy)-pyridine is a pyridine derivative featuring a phenoxy substituent with nitro groups at the 3- and 4-positions. Pyridine derivatives are widely studied for their electronic, pharmacological, and material science applications due to their tunable substituent effects. The presence of electron-withdrawing nitro groups in 4-(3,4-Dinitrophenoxy)-pyridine likely enhances its electrophilicity and reactivity, making it a candidate for use in synthetic intermediates or energetic materials.

Properties

Molecular Formula |

C11H7N3O5 |

|---|---|

Molecular Weight |

261.19 g/mol |

IUPAC Name |

4-(3,4-dinitrophenoxy)pyridine |

InChI |

InChI=1S/C11H7N3O5/c15-13(16)10-2-1-9(7-11(10)14(17)18)19-8-3-5-12-6-4-8/h1-7H |

InChI Key |

GCCZLTOKTCBSJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Hydroxy-3,5-dinitropyridine (CAS 2980-33-8)

- Molecular Formula : C₅H₃N₃O₅

- Molecular Weight : 185.1 g/mol

- Key Properties : Melting point 176–178°C; UN 2811 safety classification (toxic solids) .

- Comparison: Unlike 4-(3,4-Dinitrophenoxy)-pyridine, this compound has nitro groups directly on the pyridine ring and a hydroxyl group. This compound may exhibit stronger intermolecular interactions compared to the target compound.

4-(4-Nitrophenoxy)-pyridine (CAS 4783-83-9)

- Molecular Formula : C₁₁H₈N₂O₃

- Molecular Weight : 216.19 g/mol

- Key Properties : Boiling point 345°C; solid form; hazard warnings include skin/eye irritation (H315-H319) .

- Comparison: The single nitro group on the phenoxy ring results in weaker electron-withdrawing effects compared to the dinitro substitution in the target compound. This structural difference may reduce electrophilicity and reactivity, making 4-(4-nitrophenoxy)-pyridine less reactive in nucleophilic substitution reactions.

4-(1-Aminoethyl)pyridine

- Comparison: The aminoethyl substituent contrasts sharply with the dinitrophenoxy group. While 4-(1-aminoethyl)pyridine is bioactive and suited for pharmacological applications, 4-(3,4-Dinitrophenoxy)-pyridine’s nitro groups may favor applications in explosives or corrosion inhibitors due to higher stability and electron deficiency.

Data Table: Comparative Analysis of Pyridine Derivatives

Reactivity and Electronic Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The dinitrophenoxy group in the target compound strongly withdraws electrons via resonance and induction, making the pyridine ring highly electron-deficient. This contrasts with aminoethyl or hydroxyl substituents, which donate electrons and increase basicity . The energy gap (ΔE) in 4-(1-aminoethyl)pyridine (6.08 eV) suggests higher bioactivity, while the nitro-substituted analogs likely exhibit higher chemical hardness and reduced charge transfer capacity.

Thermal Stability :

- Nitro groups generally enhance thermal stability but may also increase sensitivity to shock or friction. The melting point of 2-Hydroxy-3,5-dinitropyridine (176–178°C) indicates moderate thermal stability compared to other nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.